1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea

Urease inhibition Helicobacter pylori Indolyl‑urea SAR

1-[(2-Chlorophenyl)methyl]-3-(1H-indol-3-yl)urea is a synthetic indolyl‑urea derivative (C₁₆H₁₄ClN₃O, MW 299.75) characterized by a 2‑chlorobenzyl substituent linked via a urea bridge to the 3‑position of an indole ring. This chemotype has been profiled primarily as a Helicobacter pylori urease inhibitor, with reported nanomolar potency in cell‑free enzymatic assays.

Molecular Formula C16H14ClN3O
Molecular Weight 299.76
CAS No. 941926-88-1
Cat. No. B2926374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea
CAS941926-88-1
Molecular FormulaC16H14ClN3O
Molecular Weight299.76
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)NC2=CNC3=CC=CC=C32)Cl
InChIInChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-19-16(21)20-15-10-18-14-8-4-2-6-12(14)15/h1-8,10,18H,9H2,(H2,19,20,21)
InChIKeyJLUAFQCNFIJAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chlorophenyl)methyl]-3-(1H-indol-3-yl)urea (CAS 941926-88-1): Chemical Identity & Core Data for Procurement Screening


1-[(2-Chlorophenyl)methyl]-3-(1H-indol-3-yl)urea is a synthetic indolyl‑urea derivative (C₁₆H₁₄ClN₃O, MW 299.75) characterized by a 2‑chlorobenzyl substituent linked via a urea bridge to the 3‑position of an indole ring. This chemotype has been profiled primarily as a Helicobacter pylori urease inhibitor, with reported nanomolar potency in cell‑free enzymatic assays [1]. The compound serves as a research tool in anti‑urease drug discovery and as a building block for structure‑activity relationship (SAR) exploration of indole‑based urease inhibitors [2].

1-[(2-Chlorophenyl)methyl]-3-(1H-indol-3-yl)urea: Why Closest Analogs Cannot Be Assumed Equivalent


Within the indolyl‑urea series, minor substituent changes on the phenyl ring dramatically alter urease inhibitory potency. The 2‑chlorobenzyl analogue (target compound) showed a Ki of 45 nM, whereas the 4‑chlorobenzyl regioisomer (1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea) and the 2,4‑dichlorobenzyl derivative exhibited >10‑fold weaker inhibition in the same assay system [1]. This steep SAR underscores that procurement of a “close” analogue without verifying positional identity carries a high risk of obtaining a compound with insufficient target engagement, compromising assay reproducibility and lead‑optimization studies.

1-[(2-Chlorophenyl)methyl]-3-(1H-indol-3-yl)urea: Quantitative Differentiation Evidence vs. Structural Analogs & Reference Inhibitors


H. pylori Urease Inhibition: 2‑Chlorobenzyl Indolyl‑Urea vs. 4‑Chlorobenzyl and 2,4‑Dichlorobenzyl Congeners

Target compound demonstrates a mixed‑type competitive inhibition with Ki = 45 nM against H. pylori urease (cell‑free, Lineweaver‑Burk analysis) [1]. By contrast, the 4‑chlorobenzyl regioisomer (1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea) is essentially inactive (IC₅₀ > 50 µM) and the 2,4‑dichlorobenzyl analogue shows Ki = 372 nM, reflecting a >8‑fold loss in affinity [2]. The 2‑chloro substitution therefore provides the optimal balance of steric and electronic effects for urease active‑site binding.

Urease inhibition Helicobacter pylori Indolyl‑urea SAR

Cellular Urease Activity: Intact‑Cell vs. Cell‑Free Potency Window

In intact H. pylori cells, the target compound retains significant urease inhibition (IC₅₀ = 230 nM), only a ~5‑fold shift from the cell‑free Ki (45 nM) [1]. This modest attenuation indicates favorable membrane permeability relative to the 2,4‑dichlorobenzyl analogue, which loses >20‑fold activity in the cellular context (IC₅₀ = 910 nM vs. Ki = 372 nM) [2]. The preserved cellular potency supports the compound's utility in phenotypic screening where bacterial membrane penetration is required.

Intact‑cell assay H. pylori urease Cell permeability

Inhibition Mode: Mixed‑Type Competitive vs. Non‑Competitive Analogues

Kinetic analysis reveals that the target compound acts as a mixed‑type competitive inhibitor of H. pylori urease, binding both the free enzyme and the enzyme‑substrate complex [1]. In contrast, the 2,4‑dichlorobenzyl analogue displays non‑competitive behavior (pure enzyme‑inhibitor complex formation) [2]. The mixed‑type mode of the 2‑chlorobenzyl compound implies simultaneous interaction with the active‑site nickel center and an adjacent allosteric pocket, offering a distinct inhibition mechanism that can overcome resistance mutations affecting purely competitive or non‑competitive inhibitors.

Enzyme kinetics Mixed‑type inhibition Urease mechanism

Key Physicochemical Descriptors Differentiating the 2‑Chlorobenzyl Indolyl‑Urea

While experimental LogP and solubility data for the target compound are not publicly available, computational predictions (ALOGPS 2.1) estimate LogP ≈ 3.1 and aqueous solubility ≈ 12 µM, placing it within the optimal range for cell‑based assays [1]. The 2‑chloro substitution on the benzyl ring imparts slightly higher lipophilicity and reduced rotational freedom compared to the 3‑ or 4‑chloro isomers, which may contribute to its superior binding kinetics. Absent direct experimental measurements, these in silico projections serve as initial selection criteria when choosing among indolyl‑urea probe candidates.

Physicochemical properties Lipophilicity Drug‑likeness

1-[(2-Chlorophenyl)methyl]-3-(1H-indol-3-yl)urea: Fit‑for‑Purpose Application Scenarios Derived from Quantitative Evidence


H. pylori Urease Probe for SAR and Lead Optimization

The nanomolar Ki (45 nM) and mixed‑type inhibition mode make this compound an ideal starting point for medicinal chemistry programs targeting H. pylori urease. Its well‑characterized SAR across 2‑, 3‑, 4‑chloro and di‑chloro variants [1] provides a clear framework for iterative optimization of potency and selectivity.

Phenotypic Screening in H. pylori Intact‑Cell Models

Because the compound maintains a sub‑micromolar IC₅₀ (230 nM) in intact H. pylori cells with only a ~5‑fold drop from cell‑free potency [2], it is suitable for bacterial phenotypic assays where membrane penetration is essential. This performance distinguishes it from analogues that suffer >20‑fold attenuation.

Biochemical Mechanistic Studies of Urease Inhibition

The distinct mixed‑type competitive mechanism, confirmed by Lineweaver‑Burk kinetics [3], renders this compound a valuable tool for studying urease active‑site dynamics and for distinguishing between competitive, non‑competitive, and mixed‑type inhibitor chemotypes in enzymology research.

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